5-Methyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative. It is a structural analogue of naturally occurring pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . This compound is both a precursor to and a metabolite of the angiotensin-converting enzyme inhibitor imidapril, which is used for the treatment of hypertension .
Preparation Methods
5-Methyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through the reaction of 2-amino-3-(methylamino)propionic acid with phosgene and aqueous sodium bicarbonate, followed by ion exchange . The compound is then recrystallized from acetonitrile and characterized by various techniques such as IR, NMR, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted imidazolidine derivatives .
Scientific Research Applications
5-Methyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications. In chemistry, it is used as a precursor in the synthesis of various heterocyclic compounds . In biology, it is studied for its role in peptide hormone analogues and its potential therapeutic applications . In medicine, it is a key component in the development of drugs for conditions such as hypertension, pain, cancer, and hepatitis C . In industry, it is used in the production of synthetic drug candidates and other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a structural analogue of pyroglutamic acid, it can mimic the behavior of naturally occurring peptides and interact with receptors and enzymes involved in various biological processes . For example, it acts as a precursor to imidapril, which inhibits the angiotensin-converting enzyme, thereby reducing blood pressure .
Comparison with Similar Compounds
5-Methyl-2-oxoimidazolidine-4-carboxylic acid is similar to other heterocyclic amino acid derivatives, such as pyroglutamic acid and imidapril . it is unique in its specific structural features and its role as both a precursor and a metabolite of imidapril . Other similar compounds include various substituted imidazolidine derivatives, which may have different biological activities and applications .
Properties
IUPAC Name |
5-methyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYVKJHIVWLCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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